Triazolyl acetic acid
Description
Properties
IUPAC Name |
2-(2H-triazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-3-2-5-7-6-3/h2H,1H2,(H,8,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLZTGXGWVGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020498 | |
| Record name | Triazolyl acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947723-95-7 | |
| Record name | 1H-1,2,3-Triazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947723-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazolyl acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazolyl acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIAZOLYL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OEV0V0Y64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolyl acetic acid typically involves the formation of the triazole ring followed by its attachment to the acetic acid group. . The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Triazolyl acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Agricultural Applications
Pesticide Development
Triazolyl acetic acid derivatives are extensively studied for their potential as fungicides and growth regulators. Research indicates that these compounds can enhance the growth of crops while providing resistance against fungal pathogens. For instance, a study highlighted the effectiveness of 2-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio) acetic acid salts in stimulating the growth of winter wheat sprouts .
Table 1: Efficacy of this compound in Agriculture
| Compound | Application | Effectiveness |
|---|---|---|
| 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid | Fungicide | High |
| 2-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio) acetic acid | Growth stimulant | Moderate |
Pharmaceutical Applications
Antimicrobial Properties
this compound derivatives exhibit significant antimicrobial activity. A series of studies have demonstrated their effectiveness against various bacterial strains and fungi. The incorporation of triazole rings enhances the binding affinity to biological targets, making these compounds promising candidates for new antibiotics .
Case Study: Antibacterial Screening
A recent study synthesized Schiff base triazoles derived from indole-3-acetic acid and evaluated their antibacterial properties. The results indicated that several derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazolyl derivative A | E. coli | 32 µg/mL |
| Triazolyl derivative B | S. aureus | 16 µg/mL |
Material Science Applications
Polymer Synthesis
this compound is utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymer backbones can improve their performance in various applications including coatings and adhesives .
Table 3: Properties of Triazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Triazole polymer A | 250 | 50 |
| Triazole polymer B | 300 | 70 |
Toxicological Evaluations
While this compound shows promise in various applications, understanding its safety profile is crucial. Toxicological studies indicate that triazole compounds generally exhibit lower toxicity compared to other classes of pesticides. For instance, evaluations on reproductive toxicity in rats have shown that triazolyl acetic acids are less toxic than their counterparts .
Case Study: Toxicity Profile
A comprehensive study on the toxicokinetics of triazolyl compounds revealed rapid elimination from the body with minimal adverse effects at therapeutic doses .
Mechanism of Action
The mechanism of action of triazolyl acetic acid and its derivatives often involves interactions with biological targets such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes or receptors. This can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolyl Aryl Ketones (Bile Acid Conjugates)
Triazolyl aryl ketones conjugated with cholic acid or deoxycholic acid (e.g., compounds 6aa–df ) demonstrate potent anticancer activity. For instance, 6af exhibits 26.52% cell viability in MCF-7 breast cancer cells at 10 µM, outperforming docetaxel. Key structural insights:
- Electron-withdrawing substituents (F, Cl, Br) enhance activity over electron-donating groups (Me, OMe).
- Ester-linked conjugates (e.g., 6af) are more active than amide-linked analogs (e.g., 6cf) in MCF-7 cells, though amides show better efficacy in 4T1 mouse mammary carcinoma cells .
Triazolyl Coumarin Derivatives Synthesized via acetic acid-mediated reactions (e.g., from citric acid and phenol), triazolyl coumarins like 3-[(coumarin-4-yl)methyl]-4-amino-1H-1,2,4-triazole-5(4H)-thione are explored as anticancer agents. Their activity is attributed to the coumarin core’s intrinsic bioactivity, augmented by triazole-mediated interactions .
Aliphatic vs. Aromatic Triazolyl Derivatives
In ursolic acid analogs, aromatic triazolyl derivatives (e.g., 3a–g ) exhibit superior anticancer activity against lung (A-549), breast (MCF-7), and colon (HCT-116) cancer cell lines compared to aliphatic counterparts. This is attributed to enhanced π-π stacking and hydrophobic interactions in aromatic systems .
Critical SAR Observations :
- Substituent Effects : Electron-withdrawing groups (halogens) improve anticancer activity by modulating electron density and binding affinity .
- Linker Flexibility : Alkyl chain length in 1,2,3-triazolyl methyl moieties (e.g., octyl vs. decanyl) correlates with lipophilicity (logP), influencing membrane permeability and target engagement .
- Hybrid Systems : Conjugation with bioactive scaffolds (e.g., coumarin, ursolic acid) leverages synergistic effects, enhancing potency .
Environmental and Toxicological Considerations
Its presence in crops (up to 1% TRR) and suspected role in tebuconazole decomposition underscore the need for monitoring residual levels in agriculture .
Biological Activity
Triazolyl acetic acid, a derivative of triazole compounds, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Overview of Triazoles
Triazoles are five-membered nitrogen-containing heterocycles that can exist in two structural forms: 1,2,3-triazole and 1,2,4-triazole. Both types exhibit a wide range of pharmacological properties, making them essential in medicinal chemistry. This compound is particularly noted for its potential therapeutic applications across various diseases.
Biological Activities
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| PKR-134 | E. coli | 15 |
| PKR-135 | Salmonella typhimurium | 20 |
| PKR-136 | Staphylococcus aureus | 18 |
These results indicate that this compound derivatives can inhibit the growth of pathogenic bacteria effectively, suggesting their potential as antimicrobial agents .
2. Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory responses. In vitro studies assessing cytokine release in peripheral blood mononuclear cells revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.
| Compound | Cytokine Reduction (%) |
|---|---|
| 3a | 40 |
| 3c | 35 |
| 3e | 30 |
These findings suggest that this compound may serve as a promising candidate for developing anti-inflammatory therapies .
3. Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TRZ-1 | MCF-7 (Breast) | 15 |
| TRZ-2 | HeLa (Cervical) | 20 |
| TRZ-3 | A549 (Lung) | 25 |
The results indicated that these compounds could inhibit cancer cell proliferation effectively, warranting further investigation into their mechanisms of action .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Cytokine Modulation : By influencing cytokine release, these compounds can alter inflammatory responses and immune system activities.
- DNA Interaction : Some triazole derivatives are known to intercalate with DNA, disrupting replication in cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare triazolyl acetic acid derivatives in academic laboratories?
this compound derivatives are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves reacting terminal alkynes with azides under mild conditions to yield 1,4-disubstituted triazoles. For example, aryl azides can react with acetylacetone derivatives in the presence of potassium carbonate to form triazole intermediates, which are subsequently functionalized with acetic acid moieties . Sodium acetate in refluxing acetic acid is often used to facilitate cyclization .
Q. What spectroscopic techniques are standard for characterizing this compound and its derivatives?
Characterization relies on 1H/13C-NMR to confirm regioselectivity (e.g., distinguishing 1,4- vs. 1,5-substitution), IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), and mass spectrometry (e.g., MALDI-TOF) for molecular weight validation. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How is this compound relevant in environmental chemistry studies?
TAA is a key metabolite of triazole-containing pesticides (e.g., difenoconazole, tetraconazole). Regulatory studies require monitoring TAA levels in soil and crops due to its persistence and potential ecological impact. For example, TAA accounted for up to 14.11% of applied tetraconazole residues in sandy loam soils after 150 days .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity and yield in this compound synthesis?
- Catalyst selection : Cu(I) sources (e.g., CuI) with ligands like tris(benzyltriazolylmethyl)amine (TBTA) improve regioselectivity in CuAAC .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while aqueous/organic biphasic systems reduce side reactions .
- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .
- Solid-phase synthesis : Immobilizing reactants on polar supports simplifies purification and scalability .
Q. What analytical methods are suitable for quantifying TAA in complex environmental matrices?
- Extraction : Solid-phase extraction (SPE) using C18 cartridges with methanol/water eluents .
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (detection limits <1 ppb). For example, TAA in soil samples can be resolved using a reverse-phase C18 column and electrospray ionization (ESI) in negative mode .
- Validation : Spike-and-recovery experiments in representative soil types (e.g., sandy loam vs. loamy sand) account for matrix effects .
Q. How can conflicting data on TAA degradation half-lives in different soil types be reconciled?
Discrepancies arise from variations in soil composition (e.g., organic matter content, pH) and experimental design :
- First-order kinetics : Half-lives ranged from 63.0 days (sand) to 203.9 days (loamy sand) in tetraconazole photodegradation studies. These differences highlight the need for soil-specific controls .
- Photolysis vs. microbial degradation : Dark controls are critical to isolate photolytic pathways, as microbial activity significantly influences TAA persistence .
- Statistical rigor : Linear regression analysis (r² >0.96) and triplicate sampling reduce variability in half-life calculations .
Key Methodological Considerations
- Contradiction Analysis : When TAA degradation rates conflict across studies, evaluate soil organic carbon content, irrigation practices, and microbial consortia. For example, loamy sand’s low organic matter prolongs TAA persistence compared to sandy loam .
- Stability Testing : Assess TAA stability under UV light (λ=254 nm) and acidic/basic conditions (pH 3–9) to model environmental resilience .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
